![molecular formula C24H15FN2O4 B2912621 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 895792-46-8](/img/no-structure.png)

3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

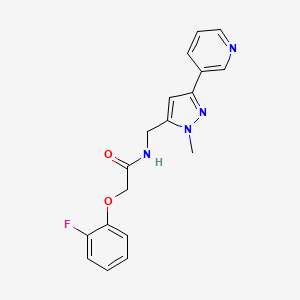

3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have shown promising results in the treatment of various diseases.

Aplicaciones Científicas De Investigación

- Studies have explored its cytotoxic effects on cancer cell lines, tumor xenograft models, and potential mechanisms of action .

- It serves as a valuable scaffold for designing novel derivatives with improved pharmacological properties .

- Investigations focus on its role as an electron-transport-type host material in blue phosphorescent OLEDs .

- For instance, it has been used to construct benzofuro[3,2-b]indol-3-one derivatives via cycloaddition reactions .

Antitumor Activity

Green Synthesis and Medicinal Chemistry

Electron Transport Materials in Organic Electronics

Dearomative Cyclization Reactions

Crystallography and Structural Insights

These applications highlight the versatility and potential of 3-(4-Fluorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing subject for further investigation. If you’d like more detailed information on any specific application, feel free to ask! 😊🔬

Mecanismo De Acción

Target of Action

The primary targets of 3-(4-Fluorophenyl)-1-phenacyl-1Similar compounds have been used as electron-transport-type hosts in the development of high triplet energy hosts .

Mode of Action

It’s known that similar compounds interact with their targets to facilitate energy transfer .

Biochemical Pathways

Similar compounds have been involved in the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .

Result of Action

Similar compounds have shown high external quantum efficiency and low efficiency roll-off in blue phosphorescent organic light-emitting diodes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-fluoroaniline with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-fluoroaniline", "1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione", "Condensing agent", "Cyclizing agent" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in anhydrous conditions and at room temperature for several hours to form the intermediate product.", "Step 2: The intermediate product is then subjected to cyclization using a suitable cyclizing agent such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA). The reaction is carried out at elevated temperatures for several hours to form the final product, 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione.", "Step 3: The final product is purified using column chromatography or recrystallization to obtain a pure compound." ] } | |

Número CAS |

895792-46-8 |

Nombre del producto |

3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Fórmula molecular |

C24H15FN2O4 |

Peso molecular |

414.392 |

Nombre IUPAC |

3-(4-fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H15FN2O4/c25-16-10-12-17(13-11-16)27-23(29)22-21(18-8-4-5-9-20(18)31-22)26(24(27)30)14-19(28)15-6-2-1-3-7-15/h1-13H,14H2 |

Clave InChI |

XKDIKFGJRIUWCF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)

![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)